Product packaging for 2-Aminobenzyl alcohol(Cat. No.:CAS No. 5344-90-1)

2-Aminobenzyl alcohol

Cat. No.: B189453
CAS No.: 5344-90-1
M. Wt: 123.15 g/mol
InChI Key: VYFOAVADNIHPTR-UHFFFAOYSA-N
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Description

Strategic Utility as a Precursor in Complex Chemical Architectures

The strategic importance of 2-aminobenzyl alcohol lies in its ability to serve as a stable and versatile precursor for the synthesis of a wide array of heterocyclic compounds. It is a valuable alternative to the less stable and often more expensive 2-aminobenzaldehydes. researchgate.net The dual functionality of this compound enables its participation in various cyclization and condensation reactions to form fused N-heterocycles.

Notably, it is extensively used in the synthesis of quinolines, quinazolines, and other related heterocyclic systems. researchgate.net For instance, the reaction of this compound with ketones, catalyzed by transition metals like ruthenium or copper, provides a direct route to quinoline (B57606) derivatives. rsc.orgsigmaaldrich.comarabjchem.org Similarly, its reaction with nitriles, often catalyzed by manganese complexes, offers a sustainable pathway to quinazolines and 2-aminoquinolines. acs.org The compound's utility extends to the synthesis of more complex polycyclic heteroaromatic compounds like acridines through multi-step catalytic processes. d-nb.info

The following table summarizes the utility of this compound as a precursor in the synthesis of various heterocyclic compounds.

Heterocyclic ProductReactant(s)Catalyst/Conditions
QuinolinesKetonesRuthenium, Copper, Iron, or Silver catalysts
QuinolinesSecondary AlcoholsManganese or Ruthenium catalysts
QuinolinesAlkynesSilver or Palladium catalysts
Quinolinesβ-Dicarbonyl CompoundsActive Manganese Dioxide
QuinazolinesNitrilesManganese catalysts
QuinazolinesAldehydes and Ammonium (B1175870) ChlorideCopper catalysts
TetrahydroquinolinesSecondary AlcoholsManganese pincer catalyst
AcridinesPhenolsRuthenium and Iridium catalysts
Benzothiazoles2-AminothiophenolSodium tert-butoxide

Evolution of Synthetic Paradigms Employing this compound

The synthetic strategies involving this compound have significantly evolved, moving from classical methods to more sophisticated and sustainable catalytic systems. Initially, synthetic routes often required harsh reaction conditions and stoichiometric reagents. However, the advent of transition-metal catalysis has revolutionized the use of this compound in organic synthesis.

A key development has been the application of "borrowing hydrogen" or "hydrogen auto-transfer" methodologies. nih.govrsc.org These processes, often catalyzed by ruthenium, iridium, or manganese complexes, involve the temporary removal of hydrogen from the alcohol functionality of this compound to form an intermediate aldehyde in situ. This aldehyde then reacts with another substrate, and the borrowed hydrogen is subsequently returned to complete the catalytic cycle, with water as the only byproduct. nih.gov This atom-economical approach avoids the direct use of unstable aldehydes and minimizes waste.

More recent advancements have focused on the use of earth-abundant and less expensive base metal catalysts, such as those based on iron, manganese, and copper, to replace precious metals like ruthenium and iridium. researchgate.netacs.orgnih.gov Furthermore, the development of heterogeneous catalysts, which can be easily separated and recycled, is a significant step towards more sustainable chemical processes. mdpi.comresearchgate.net For example, Ru-grafted hydrotalcite has been shown to be a bifunctional catalyst for the synthesis of quinolines from this compound and carbonyl compounds. mdpi.com

The evolution of synthetic paradigms is also marked by the expansion of the substrate scope and the development of one-pot, multi-component reactions. For instance, a one-pot synthesis of 2-alkylaminoquinolines has been demonstrated through a sequential dehydrogenative annulation of this compound with a nitrile, followed by an N-alkylation reaction. acs.org These modern synthetic methods offer greater efficiency, selectivity, and environmental compatibility compared to traditional approaches.

The table below highlights the progression of catalytic systems used in transformations involving this compound.

Catalyst TypeMetal(s)Key Advantages
Precious Metal Homogeneous CatalystsRuthenium, Iridium, Palladium, RhodiumHigh activity and selectivity
Earth-Abundant Metal Homogeneous CatalystsManganese, Iron, Copper, CobaltLower cost and toxicity
Heterogeneous CatalystsRu-grafted Hydrotalcite, Pd on HydroxyapatiteRecyclability, ease of separation
N-Heterocyclic Carbene (NHC) ComplexesCopperMild reaction conditions (room temperature)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B189453 2-Aminobenzyl alcohol CAS No. 5344-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)methanol
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InChI

InChI=1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2
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InChI Key

VYFOAVADNIHPTR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H9NO
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DSSTOX Substance ID

DTXSID6063800
Record name 2-Aminobenzenemethanol
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Molecular Weight

123.15 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminobenzyl alcohol
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CAS No.

5344-90-1
Record name 2-Aminobenzyl alcohol
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Sophisticated Methodologies for the Chemical Transformation of 2 Aminobenzyl Alcohol

Catalytic Strategies for Derivatization of 2-Aminobenzyl Alcohol

The derivatization of this compound is predominantly achieved through catalytic methods that offer high efficiency, selectivity, and atom economy. These strategies often involve the in situ generation of reactive intermediates, such as aldehydes or imines, which then undergo further transformations to yield complex molecular architectures. The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired product.

Transition Metal-Mediated Catalysis

Transition metals are at the forefront of catalytic systems for the transformation of this compound. Their ability to activate C-H and O-H bonds, coupled with their variable oxidation states, allows for the design of diverse and powerful catalytic cycles. Metals such as ruthenium, cobalt, nickel, copper, and iron have been extensively explored for their catalytic prowess in synthesizing a wide array of heterocyclic compounds from this compound.

Ruthenium catalysts have proven to be highly effective in mediating the oxidative cyclization of this compound with various coupling partners. A notable application is the synthesis of quinolines through an oxidative cyclization with ketones. In a typical reaction, this compound is treated with a ketone in the presence of a ruthenium catalyst and a base, affording the corresponding quinoline (B57606) in high yields. rsc.org This modified Friedlaender quinoline synthesis is advantageous due to the stability and accessibility of this compound compared to the traditionally used 2-aminobenzaldehydes. lookchem.com The reaction proceeds via the initial oxidation of this compound to the corresponding aldehyde, followed by a cross-aldol reaction with the ketone and subsequent cyclodehydration. researchgate.net

Another significant application of ruthenium catalysis is the dehydrogenative synthesis of 2-arylquinazolines. A commercially available catalyst system comprising Ru₃(CO)₁₂/Xantphos/t-BuOK enables the efficient conversion of various 2-aminoaryl methanols with benzonitriles into 2-arylquinazolines. organic-chemistry.org This protocol is characterized by its operational simplicity, high atom efficiency, and broad substrate scope. organic-chemistry.org

Catalyst SystemReactantsProductYield (%)Reference
Ru catalyst / KOHThis compound, KetonesQuinolinesHigh rsc.orgresearchgate.net
Ru₃(CO)₁₂/Xantphos/t-BuOK2-Aminoaryl methanols, Benzonitriles2-ArylquinazolinesGood organic-chemistry.org
RuCl₂(PPh₃)₃ / KOH / 1-dodeceneThis compound, Secondary alcoholsQuinolinesGood researchgate.net

Cobalt, being an earth-abundant and cost-effective metal, has emerged as a sustainable alternative to precious metal catalysts. Cobalt catalysts have been successfully employed in the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones or nitriles to furnish quinolines and quinazolines, respectively. acs.org For instance, readily available Co(OAc)₂·4H₂O catalyzes these transformations in good yields under mild, one-pot conditions. organic-chemistry.orgacs.org This approach is environmentally benign as it avoids the use of harsh oxidants. organic-chemistry.org

Furthermore, cobalt-based catalysts have been developed for the N-alkylation of amines with alcohols via a hydrogen-borrowing mechanism. nih.govorganic-chemistry.org This methodology involves the tandem acceptorless dehydrogenation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent hydrogenation of the imine to the corresponding secondary amine. nih.govorganic-chemistry.org While not a direct cyclization of this compound, this transformation highlights the versatility of cobalt catalysts in activating alcohols for C-N bond formation.

Catalyst SystemReactantsProductYield (%)Reference
Co(OAc)₂·4H₂O2-Aminoaryl alcohols, KetonesQuinolinesup to 97% acs.org
Co(OAc)₂·4H₂O2-Aminobenzyl alcohols, NitrilesQuinazolinesup to 95% organic-chemistry.orgacs.org
Co@NC2-Aminobenzyl alcohols, Primary alcohols, Ammonia (B1221849)2-Alkylquinazolinesup to 92% thieme-connect.com

Nickel catalysts offer an economical and efficient platform for the synthesis of nitrogen heterocycles. An important application is the acceptorless dehydrogenative coupling of this compound with benzonitriles to afford quinazolines. organic-chemistry.org These reactions are catalyzed by readily prepared nickel catalysts containing tetraaza macrocyclic ligands, providing a wide variety of substituted quinazolines in good yields. organic-chemistry.org

Additionally, nickel-catalyzed methodologies have been developed for the synthesis of substituted quinolines from this compound and secondary alcohols. researchgate.net This transformation likely proceeds through a pathway involving the oxidation of both alcohol substrates to their corresponding carbonyl compounds, followed by a cross-aldol condensation and cyclization.

Catalyst SystemReactantsProductYield (%)Reference
Nickel catalysts with tetraaza macrocyclic ligandsThis compound, BenzonitrileQuinazolinesGood organic-chemistry.org
Homogeneous nickel catalystThis compound, Secondary alcoholSubstituted quinolineNot specified researchgate.net

Copper catalysts are widely utilized due to their low cost, low toxicity, and versatile reactivity. A simple and efficient ligand-free copper-catalyzed protocol has been developed for the synthesis of polysubstituted quinolines via the oxidative cyclization of oxime acetates with 2-aminobenzyl alcohols at room temperature. rsc.org This method demonstrates good functional group tolerance and is applicable for gram-scale synthesis. rsc.org Another copper-catalyzed approach for quinoline synthesis involves the reaction of this compound with ketones using DMSO as an oxidant at room temperature. rsc.orgnih.gov

Copper catalysts also facilitate the synthesis of 2-substituted quinazolines through a cascade reaction of (2-aminophenyl)methanols with aldehydes. organic-chemistry.org The combination of cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride with a copper catalyst leads to a wide range of quinazoline (B50416) derivatives in good yields. organic-chemistry.org Furthermore, copper-catalyzed aerobic oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes is a well-established transformation, which is a key initial step in many of the cyclization reactions of this compound. mdpi.comnih.gov

Catalyst SystemReactantsProductYield (%)Reference
Ligand-free Cu-catalyst2-Aminobenzyl alcohols, Oxime acetatesPolysubstituted quinolinesGood rsc.org
N-heterocyclic carbene copper complex / KOHThis compound, Aryl ketonesQuinolinesAcceptable rsc.orgnih.gov
Copper catalyst / Ce(NO₃)₃·6H₂O / NH₄Cl(2-Aminophenyl)methanols, Aldehydes2-Substituted quinazolinesGood organic-chemistry.org

Iron, being the most abundant and least toxic transition metal, is an attractive choice for developing sustainable catalytic processes. A novel approach for the construction of 2-aryl/heteroaryl quinazolines involves an iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines under aerobic oxidative conditions. rsc.org This one-pot reaction proceeds through the formation of N-benzylidenebenzylamines followed by oxidative trapping of ammonia and intramolecular cyclization. rsc.org This method exhibits a broad substrate scope and high tolerance for sensitive functional groups. rsc.orgnih.gov

Catalyst SystemReactantsProductYield (%)Reference
FeBr₂2-Aminobenzyl alcohols, Benzylamines2-Aryl/heteroaryl quinazolinesGood to excellent rsc.orgnih.govnih.gov

Non-Metallic and Organocatalytic Approaches

Currently, there is a lack of specific research literature detailing the selenium-catalyzed oxidative carbonylation of this compound for the synthesis of heterocyclic compounds. While organoselenium catalysis is a known method for various organic transformations, including carbonylation reactions, its application to this particular substrate has not been reported. exlibrisgroup.com A recent review mentions the synthesis of selenazines from this compound, but not via an oxidative carbonylation pathway. researchgate.net

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, allowing for reactions to proceed under mild conditions. The oxidative cyclization of this compound to form quinolines has been successfully achieved using this approach.

In one notable metal-free method, anthraquinone (B42736), an organic small-molecule catalyst, is used to mediate the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols. nih.govresearchgate.netorganic-chemistry.orgnih.gov This reaction is conducted at room temperature under visible light irradiation, with dimethyl sulfoxide (DMSO) serving as the oxidant. nih.govresearchgate.netorganic-chemistry.orgnih.gov The proposed mechanism involves a radical-mediated oxidation process where the photocatalyst facilitates the conversion of the alcohols into their corresponding aldehyde or ketone intermediates, which then undergo condensation and cyclization to form the quinoline products. nih.gov This strategy avoids the need for metal catalysts and harsh oxidants, offering a green and efficient route to a diverse range of quinoline structures. nih.gov

Manganese complexes have also been utilized as photocatalysts in the synthesis of quinolines and naphthyridines from 2-aminobenzyl alcohols and ketones. mdpi.com This process operates under ambient and aerobic conditions with visible light illumination, using ambient air as the oxidant and KOH as a base. mdpi.com The catalytic cycle is thought to involve the condensation of the amino group of this compound with the ketone, followed by a visible-light-induced aerobic oxidation of the benzylic alcohol to the corresponding aldehyde, which then undergoes a KOH-promoted cyclization. mdpi.com

Catalyst SystemReactant 2OxidantSolventProductYield (%)Reference
AnthraquinoneSecondary AlcoholsDMSO-QuinolinesGood nih.govresearchgate.netorganic-chemistry.orgnih.gov
[Mn(L1H)(CO)3Br]KetonesAirTolueneQuinolines/NaphthyridinesGood mdpi.com

Active manganese dioxide (MnO2) is a widely used and effective oxidizing agent in organic synthesis. It has been successfully employed to promote the synthesis of quinolines from this compound in an environmentally friendly manner.

A simple and efficient method involves the reaction of 2-aminobenzyl alcohols with β-dicarbonyl compounds or ketones in water, using active MnO2 as the promoter. researchgate.net This reaction can be performed in the presence of air, and for less reactive ketones, the addition of choline hydroxide and gentle heating may be required. researchgate.net This approach is advantageous as it uses water as a green solvent and avoids the need for unstable 2-aminobenzaldehyde (B1207257) as a starting material. researchgate.net The role of MnO2 is to oxidize the this compound in situ to the corresponding aldehyde, which then undergoes a condensation-cyclization reaction with the carbonyl compound to afford the quinoline product.

While often used as a stoichiometric oxidant, MnO2 can also be part of a co-catalytic system. For example, in palladium-catalyzed reactions, MnO2 has been shown to significantly enhance yields in the formation of 2-aminobenzothiazoles, suggesting its potential role in regenerating the active catalyst or participating in the oxidative steps.

PromoterReactant 2AdditiveSolventProductYield (%)Reference
Active MnO2β-Dicarbonyl Compounds-WaterQuinolinesGood researchgate.net
Active MnO2KetonesCholine HydroxideWaterQuinolinesGood researchgate.net

Metal-Free Synthetic Protocols for this compound Reactivity

The development of metal-free synthetic methods is a significant goal in modern organic chemistry, driven by the desire for more sustainable and cost-effective chemical processes. In the context of this compound, several elegant metal-free strategies have been devised to harness its reactivity.

Direct oxidative cyclocondensation reactions of this compound provide an efficient route to quinoline derivatives without the need for transition metal catalysts. One such approach involves a visible-light-mediated oxidative cyclization. This method utilizes an organic photocatalyst, such as anthraquinone, and an oxidant like dimethyl sulfoxide (DMSO) to facilitate the reaction between 2-aminobenzyl alcohols and secondary alcohols at room temperature. nih.govorganic-chemistry.orgsemanticscholar.org The reaction proceeds through a radical-mediated oxidation of the secondary alcohol to the corresponding ketone, which then undergoes condensation with the in-situ generated 2-aminobenzaldehyde from the oxidation of this compound, followed by cyclization and aromatization to yield the quinoline product. organic-chemistry.org This strategy avoids the use of harsh oxidants and high temperatures often required in traditional methods like the Friedländer synthesis. organic-chemistry.org

Another notable metal-free direct oxidative cyclocondensation involves the reaction of 2-aminobenzyl alcohols with N,N-dimethyl enaminones. frontiersin.org This process, promoted by TsOH and K2S2O8, leads to the formation of 3-substituted or 3,4-disubstituted quinolines in moderate to excellent yields. frontiersin.org The proposed mechanism involves an initial transamination of the enaminone with this compound, followed by oxidation of the benzylic alcohol to a ketone, intramolecular cyclization, and subsequent dehydration and oxidative aromatization to furnish the quinoline ring system. frontiersin.org

Table 1: Examples of Direct Oxidative Cyclocondensation Reactions

This compound Derivative Coupling Partner Catalyst/Reagent Product Yield (%) Reference
This compound Cyclohexanol Anthraquinone, DMSO, Visible light 1,2,3,4-Tetrahydroacridine 85 nih.gov
This compound 1-Phenylethanol Anthraquinone, DMSO, Visible light 2-Phenylquinoline 92 nih.gov
(2-Amino-5-bromophenyl)methanol 4-Phenylcyclohexanone TsOH, K2S2O8 6-Bromo-2,3-diphenylquinoline 81 frontiersin.org
(2-Amino-5-chlorophenyl)methanol (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one TsOH, K2S2O8 6-Chloro-3-phenylquinoline 88 frontiersin.org

A remarkable and unexpected annulation reaction has been developed for the synthesis of substituted quinolines from 2-aminobenzyl alcohols, benzaldehydes, and dimethyl sulfoxide (DMSO). researchgate.net In this transformation, DMSO serves not only as the solvent but also as a one-carbon source, with its C2 carbon being incorporated into the quinoline ring. researchgate.net This reaction is typically promoted by a base such as potassium hydroxide (KOH) and is dependent on the presence of oxygen. researchgate.net

The regioselectivity of this annulation is noteworthy. A change in solvent from toluene to DMSO can divert the reaction from producing benzoxazines to forming quinolines. researchgate.net Mechanistic studies, including deuterium labeling, have confirmed the origin of the C2 carbon of the quinoline from DMSO. researchgate.net The reaction demonstrates broad functional group tolerance on both the this compound and the benzaldehyde (B42025), allowing for the synthesis of a diverse range of quinoline derivatives. researchgate.net

Development of Novel Reagent Systems for this compound Transformations

The exploration of novel reagent systems has further expanded the synthetic utility of this compound, enabling the construction of complex heterocyclic frameworks through innovative coupling and cascade strategies.

A straightforward and environmentally friendly method for the synthesis of quinoline derivatives involves the reaction of 2-aminobenzyl alcohols with β-dicarbonyl compounds in water. sioc-journal.cn This reaction is promoted by active manganese dioxide (MnO2) in the presence of air. sioc-journal.cn This approach avoids the use of often unstable and expensive aldehydes and utilizes water as a green solvent, enhancing the economic and ecological viability of the process. sioc-journal.cn The reaction exhibits good functional group tolerance and can be applied to both cyclic and acyclic 1,3-dicarbonyl compounds. sioc-journal.cn

Table 2: Coupling of 2-Aminobenzyl Alcohols with β-Dicarbonyl Compounds

This compound Derivative β-Dicarbonyl Compound Reagent Product Yield (%) Reference
This compound Acetylacetone MnO2 2-Methyl-3-acetylquinoline 85 sioc-journal.cn
This compound Dimedone MnO2 3,4-Dihydro-7,7-dimethylacridine-1,9(2H,10H)-dione 78 sioc-journal.cn
(2-Amino-5-methylphenyl)methanol Ethyl acetoacetate MnO2 Ethyl 6-methyl-2-methylquinoline-3-carboxylate 82 sioc-journal.cn
(2-Amino-5-chlorophenyl)methanol 1,3-Cyclohexanedione MnO2 7-Chloro-1,2,3,4-tetrahydroacridin-9(10H)-one 75 sioc-journal.cn

The reaction of 2-aminobenzyl alcohols with nitriles provides a direct route to quinazolines, another important class of N-heterocycles. An efficient and cost-effective protocol catalyzed by niacin (Vitamin B3) has been developed for this transformation. researchgate.net In this organocatalytic approach, the nitrile serves as a C–N bond donor. researchgate.net The reaction likely proceeds through the oxidation of this compound to the corresponding aldehyde, followed by condensation with ammonia (generated in situ or added), and subsequent reaction with the nitrile and cyclization.

Cascade reactions, where multiple bond-forming events occur in a single pot, offer a powerful strategy for the rapid construction of complex molecules from simple precursors. A notable example is the three-component reaction of a this compound, an aldehyde, and a sulfoxide, promoted by KOH, to synthesize quinolines. researchgate.net This reaction proceeds through a cascade of events including oxidation, condensation, and cycloaddition. researchgate.net The sulfoxide not only participates as a reactant but can also influence the regiochemical outcome of the final product. researchgate.net

These sophisticated methodologies highlight the remarkable versatility of this compound as a building block in heterocyclic synthesis. The development of metal-free protocols and novel reagent systems continues to provide more efficient, sustainable, and atom-economical routes to valuable nitrogen-containing heterocycles.

Mechanistic Investigations and Reaction Pathway Elucidation of 2 Aminobenzyl Alcohol Chemistry

Detailed Mechanistic Pathways of N-Heterocycle Formation

The formation of N-heterocycles from 2-aminobenzyl alcohol typically involves the in situ generation of a reactive intermediate, 2-aminobenzaldehyde (B1207257), through oxidation or dehydrogenation. researchgate.netresearchgate.net This aldehyde then undergoes condensation and cyclization with various reaction partners.

The synthesis of quinolines from this compound is a prominent transformation, often proceeding via a variation of the Friedländer annulation. The general mechanism involves the following key steps:

Oxidation/Dehydrogenation: The initial step is the conversion of this compound to 2-aminobenzaldehyde. researchgate.netoaepublish.com This can be achieved using various oxidants or through catalyst-mediated acceptorless dehydrogenation. arabjchem.orgnih.gov

Condensation: The resulting 2-aminobenzaldehyde reacts with a ketone or a compound containing an α-methylene group. researchgate.netntu.edu.sg In a base-promoted reaction, this forms an enolate which then attacks the aldehyde, or in an acid-catalyzed reaction, the amine of the benzaldehyde (B42025) condenses with the ketone to form a Schiff base (enamine) intermediate. frontiersin.org

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization (aldol-type condensation) followed by dehydration to form the quinoline (B57606) ring system. researchgate.netorganic-chemistry.org

Control experiments have supported this pathway. For instance, reacting 2-amino-5-chlorobenzaldehyde (B1272629) with acetophenone (B1666503) under standard quinoline synthesis conditions yielded the corresponding quinoline, confirming the intermediacy of the aldehyde. rsc.org Similarly, the reaction can proceed with secondary alcohols, which are first oxidized to ketones in situ. rsc.org A visible-light-mediated process using an organic photocatalyst and DMSO as an oxidant has also been reported, highlighting the diversity of methods to initiate the key oxidative step. organic-chemistry.org

A proposed mechanism for the transition-metal-free oxidative cyclocondensation of N,N-dimethyl enaminones with 2-aminobenzyl alcohols involves a transamination process to form an N-aryl enaminone intermediate, followed by oxidation and intramolecular cyclization. frontiersin.org

The synthesis of quinazolines from this compound can proceed through several mechanistic pathways, depending on the reaction partners and catalysts.

Reaction with Amides: A transition-metal-free approach involves the reaction of 2-aminobenzyl alcohols with aryl amides, promoted by potassium tertiary butoxide. unisa.it This method proceeds via an alcohol dehydrogenation strategy. unisa.it DFT calculations and control experiments have been employed to elucidate the reaction mechanism and the rate-determining step. unisa.it Iron-catalyzed acceptorless dehydrogenative coupling with benzamides has also been demonstrated, where the reaction proceeds through the one-pot dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide. frontiersin.org

Reaction with Benzylamines: An iron-catalyzed cascade reaction with benzylamines under aerobic conditions provides a route to 2-aryl/heteroaryl quinazolines. rsc.org A plausible mechanism suggests the initial FeBr₂-catalyzed oxidative self-coupling of benzylamine (B48309) to form N-benzylidenebenzylamine and ammonia (B1221849). frontiersin.org This is followed by transimination with this compound, which can exist in equilibrium with its cyclized dihydrobenzoxazine form. frontiersin.org Subsequent oxidation to an aldehyde intermediate and reaction with the in-situ generated ammonia leads to the quinazoline (B50416) product. frontiersin.org

Reaction with Nitriles: A nickel(II)-catalyzed reaction with nitriles proceeds via a biomimetic dehydrogenative condensation/coupling process. arabjchem.org Similarly, manganese-pincer complexes catalyze the reaction with nitriles through an atom-economical pathway where H₂ and H₂O are the only byproducts. nih.gov The proposed mechanism involves the dehydrogenation of this compound to the corresponding aldehyde, followed by nucleophilic attack of the amine onto the nitrile, cyclization, and subsequent dehydrogenation to form the aromatic quinazoline. nih.gov

This compound is also a key starting material for benzoxazines and other related heterocycles.

3,1-Benzoxazine Synthesis: The reaction of this compound with benzaldehyde derivatives, often catalyzed by a small amount of acid, yields 3,1-benzoxazines. scispace.comresearchgate.net The mechanism begins with the nucleophilic attack of the amino group of the alcohol onto the carbonyl carbon of the aldehyde, forming an imine intermediate. scispace.comresearchgate.net This intermediate then undergoes tautomerization to furnish the final 3,1-benzoxazine product. scispace.comresearchgate.net Kinetic studies on the hydrolysis of 2-methyl-4H-3,1-benzoxazine have shown the formation of a cyclic tetrahedral intermediate upon addition of water. cdnsciencepub.com

N-Vinyl 1,3-Benzoxazine Synthesis: A quadruple domino reaction between O-vinyl salicylaldehyde (B1680747) and this compound leads to N-vinyl 1,3-benzoxazines. The proposed mechanism involves the initial formation of an imine, which then cyclizes to form an intermediate that undergoes an aza-Michael addition, followed by a retro-oxa-Michael reaction to yield the product. rsc.org

Indazolobenzoxazine Synthesis: An acid-catalyzed Davis-Beirut reaction between o-nitrosobenzaldehyde and this compound has been shown to produce indazolobenzoxazines. nih.gov Computational studies suggest a stepwise pathway involving N,N-cyclization, alkoxyaminal formation, and subsequent 1,4-elimination of water. nih.gov

Role of Catalysts in Directing Selectivity and Enhancing Efficiency

Catalysts play a pivotal role in the reactions of this compound, not only by enhancing reaction rates but also by directing selectivity towards a specific heterocyclic product.

Selectivity Control (Quinoline vs. Tetrahydroquinoline): In the reaction of this compound with secondary alcohols, the choice of catalyst and base can selectively produce either quinolines or 1,2,3,4-tetrahydroquinolines. nih.gov A manganese PN³ pincer complex, for example, yields quinolines selectively when KOtBu is used as the base at 140 °C through an acceptorless dehydrogenative coupling pathway. nih.gov However, using a combination of KH and KOH as the base at a lower temperature (120 °C) directs the reaction towards the formation of tetrahydroquinolines via a "borrowing hydrogen" methodology, where the catalyst facilitates both the initial dehydrogenation and the final reduction step. nih.gov

Enhancing Efficiency: Transition metals like iridium, organic-chemistry.orgorganic-chemistry.org ruthenium, researchgate.netarabjchem.org iron, frontiersin.orgrsc.org nickel, organic-chemistry.orgarabjchem.org copper, rsc.org and manganese ntu.edu.sgnih.gov are widely used to catalyze these transformations. Iridium catalysts, such as [IrCp*Cl₂]₂, are effective in tandem isomerization/cyclization reactions of allylic alcohols with this compound to form quinolines. organic-chemistry.orgorganic-chemistry.org Ruthenium complexes are used for acceptorless dehydrogenative coupling with ketones. arabjchem.org Inexpensive and abundant metals like iron and nickel have also proven effective. organic-chemistry.orgrsc.org For instance, nano-Fe₂O₃ catalyzes the synthesis of quinolines from 2-aminobenzyl alcohols and methyl ketones. nih.gov Heterogeneous catalysts, such as Pt/C and Cu-Pd/γ-Al₂O₃, offer advantages like reusability and minimized metal leaching. nih.gov

The table below summarizes the role of various catalysts in the synthesis of different heterocycles from this compound.

Catalyst SystemReactant(s)ProductKey Mechanistic Feature/Role of Catalyst
Manganese PN³ Pincer / KOtBuSecondary AlcoholQuinolineAcceptorless Dehydrogenative Coupling (ADC)
Manganese PN³ Pincer / KH + KOHSecondary AlcoholTetrahydroquinolineBorrowing Hydrogen (BH) Methodology
[IrCp*Cl₂]₂ / KOHAllylic AlcoholQuinolineTandem Isomerization/Cyclization
Ruthenium(II)-NHC Complex / NaOHKetoneQuinolineAcceptorless Dehydrogenative Coupling
Iron(II) Chloride / CsOH·H₂OBenzamideQuinazolineAcceptorless Dehydrogenative Coupling
Iron Bromide / O₂BenzylamineQuinazolineAerobic Oxidation, Ammonia Trapping
Nickel(II) ComplexNitrileQuinazolineBiomimetic Dehydrogenative Condensation
Acetic AcidBenzaldehyde3,1-BenzoxazineAcid catalysis of imine formation and tautomerization
IPrCuCl / KOHKetone / DMSOQuinolineOxidation of alcohol to aldehyde, Friedländer annulation
Ni Catalyst on Zr-LDOBioethanolN-ethyl-1,2,3,4-tetrahydroquinolineDehydrogenation, dual-cross-condensation

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification of key intermediates and transition states.

Reaction Intermediates: In many syntheses starting from this compound, 2-aminobenzaldehyde is a crucial, albeit often transient, intermediate formed by in situ oxidation. researchgate.netrsc.org Control experiments where 2-aminobenzaldehyde is used as the starting material often yield the same final product, confirming its role. frontiersin.orgrsc.org In the synthesis of 3,1-benzoxazines from benzaldehydes, an imine intermediate is formed prior to tautomerization. scispace.comresearchgate.net For quinazoline synthesis from benzylamines, N-benzylidenebenzylamine and a dihydrobenzoxazine species have been proposed as key intermediates. frontiersin.org In the synthesis of quinolines from N,N-dimethyl enaminones, an N-aryl enaminone intermediate was successfully isolated, providing strong evidence for the proposed transamination pathway. frontiersin.org Kinetic studies on benzoxazine (B1645224) hydrolysis have provided evidence for a cyclic tetrahedral carbonyl addition intermediate. cdnsciencepub.com

Transition States: While experimental isolation of transition states is not feasible, their structures and energies are often investigated using computational methods. These studies provide insights into the rate-determining steps and the factors controlling selectivity.

Computational Chemistry in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of this compound. unisa.itnumberanalytics.com

Elucidating Reaction Pathways: DFT calculations can map out the entire potential energy surface of a reaction, providing detailed information on the energies of reactants, intermediates, transition states, and products. numberanalytics.com This allows for the validation of proposed mechanisms and the exploration of alternative pathways. For instance, DFT calculations were used to unveil the reaction mechanism and identify the rate-determining state in the transition-metal-free synthesis of quinazolines from 2-aminobenzyl alcohols and aryl amides. unisa.it

Understanding Catalyst Roles: Computational studies can clarify the role of the catalyst in the reaction. This includes how the catalyst activates substrates, facilitates bond formation/cleavage, and regenerates during the catalytic cycle.

Predicting Selectivity: By comparing the activation barriers for different possible reaction pathways, DFT can help predict and explain the chemo-, regio-, and stereoselectivity observed experimentally. numberanalytics.com For example, in the acid-catalyzed Davis-Beirut reaction for indazolobenzoxazine synthesis, DFT calculations were used to evaluate different cyclization pathways (concerted vs. stepwise, neutral vs. protonated). nih.gov

Structure-Property Relationships: DFT is also used to calculate the properties of the molecules involved, such as their electronic structure and molecular orbitals (HOMO-LUMO), which helps in understanding their reactivity. orientjchem.org

The synergy between experimental work and computational studies provides a comprehensive understanding of the intricate mechanistic details governing the chemistry of this compound, paving the way for the rational design of more efficient and selective synthetic methodologies. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Energetics

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine key thermodynamic and kinetic parameters, such as reaction enthalpies (ΔH) and activation energies (Ea), providing a quantitative understanding of reaction feasibility and rate-determining steps. orgoreview.comsolubilityofthings.com

A primary application of DFT in this context is the investigation of quinoline and quinazoline synthesis, where this compound is a common precursor. researchgate.netrsc.org For instance, in the copper-catalyzed synthesis of quinolines, DFT calculations have been employed to explore the acceptorless dehydrogenation pathway. researchgate.net Similarly, in the transition metal-free synthesis of quinazolines from 2-aminobenzyl alcohols and amides, DFT calculations have unveiled the reaction mechanism and identified the rate-determining state. smolecule.com

Studies have shown that the initial oxidation of the alcohol group in this compound to form 2-aminobenzaldehyde is often a critical step. researchgate.net DFT calculations on related alcohol oxidation reactions, such as the Cu(I)/TEMPO catalyzed oxidation of secondary alcohols, have identified energy spans (a measure of the total activation energy) of around 23.6 kcal/mol for the catalytic cycle. mdpi.com These computational models help to rationalize experimental observations, such as the need for elevated temperatures in certain reactions, by revealing the energetic barriers that must be overcome. researchgate.net In the acid- and base-catalyzed Davis-Beirut reaction, which utilizes this compound to form 2H-indazoles, computational studies have been crucial for understanding the reaction's progression through an o-nitrosobenzylidine imine intermediate. researchgate.net

The table below presents representative energetic data from DFT studies on reactions analogous to those involving this compound, illustrating how computational methods are used to quantify reaction pathways.

Reaction / ProcessParameterCalculated Value (kcal/mol)Significance
Cu-Catalyzed Alcohol OxidationEnergy Span (δE)23.6Identifies the overall kinetic barrier of the catalytic cycle. mdpi.com
Formation of Enantiomeric Transition StatesΔΔG‡1.8A small energy difference corresponding to a 96:4 product ratio, highlighting the sensitivity of computational predictions. nih.gov
Isomerization of IntermediatesRelative Energy7.5Determines the relative stability and likely concentration of different intermediate species in the reaction mixture. mdpi.com
Activation of C-H bondActivation Barrier22.8Quantifies the energy required for a key bond-breaking event, often the rate-determining step. mdpi.com

Exploration of Electronic Structures and Reactivity Profiles

Beyond energetics, DFT provides profound insight into the electronic structure of this compound and its reaction intermediates, which is fundamental to understanding its reactivity. Analysis of frontier molecular orbitals (HOMO and LUMO), charge distributions, and molecular electrostatic potentials (MEPs) reveals the nucleophilic and electrophilic sites within the molecule. researchgate.netmdpi.com

The electronic properties of this compound are dictated by the interplay between the electron-donating amino (-NH2) group and the hydroxymethyl (-CH2OH) group attached to the aromatic ring. DFT studies have calculated the HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability. researchgate.netorientjchem.org A smaller HOMO-LUMO gap generally implies higher reactivity.

Mulliken population analysis is a common DFT-based method to calculate the partial atomic charges on each atom in a molecule. researchgate.netsemanticscholar.org This analysis helps to identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For example, in intermediates derived from this compound, the nitrogen and oxygen atoms typically carry significant negative charges, while the adjacent carbon and hydrogen atoms are more positive, guiding how the molecule will interact with other reagents. mdpi.comresearchgate.net

In the context of catalysis, DFT has been used to model the interaction of this compound with catalyst surfaces. For the aerobic oxidation of this compound on ruthenium (Ru) catalysts, DFT calculations revealed that the bonding pattern between the molecule and the catalyst is crucial for activity. Effective catalysts like Ru trimers (Ru3/CN) were found to bind to both the hydroxyl and amino groups, facilitating the reaction, whereas single-atom catalysts (Ru1/CN) bound preferentially to the non-reactive amino group, resulting in lower activity. wu.ac.th

The following table summarizes key electronic properties of this compound and related structures as determined by DFT calculations.

Compound/SystemParameterCalculated Value (a.u.)Significance
HMD DerivativeMulliken Charge on O1-0.352739Indicates a highly electron-rich, nucleophilic oxygen center. mdpi.com
HMD DerivativeMulliken Charge on H1A (of OH)+0.25408Shows a highly electron-poor, acidic proton. mdpi.com
Methane (for comparison)Mulliken Charge on C-0.764Demonstrates charge distribution in a simple organic molecule. openmx-square.orgyoutube.com
Methane (for comparison)Mulliken Charge on H+0.191Highlights the electronegativity difference between C and H. openmx-square.orgyoutube.com
PioglitazoneHOMO-LUMO GapSmall Energy GapSuggests high chemical reactivity and charge transfer potential. wu.ac.th

Advanced Synthetic Applications of 2 Aminobenzyl Alcohol

Versatile Building Block for Nitrogen-Containing Heterocyclic Scaffolds

The bifunctional nature of 2-aminobenzyl alcohol makes it an ideal starting material for the synthesis of a diverse array of N-heterocycles. researchgate.net It serves as a stable and readily available alternative to the often unstable 2-aminobenzaldehydes in various cyclization and condensation reactions. researchgate.netresearchgate.net

Synthesis of Functionalized Quinolines

Quinolines are a prominent class of N-heterocycles with a broad spectrum of applications in medicinal chemistry. nih.gov this compound has emerged as a key substrate for the synthesis of functionalized quinolines through various innovative strategies.

One notable method involves a metal- and protection-free approach where azadienes, generated in situ from this compound, undergo a [4+2] hetero-Diels-Alder cycloaddition with terminal alkynes. nih.govorganic-chemistry.org This reaction, facilitated by KOH-DMSO, provides a highly efficient and regioselective route to C-3-functionalized quinolines. nih.govorganic-chemistry.org Another efficient strategy is the indirect Friedländer reaction, which utilizes the oxidative cyclization of 2-aminobenzyl alcohols with ketones. nih.govresearchgate.netresearchgate.net This can be achieved using various catalytic systems, including N-heterocyclic carbene copper complexes with DMSO as an oxidant at room temperature, or a simple Mg-Al hydrotalcite catalyst. nih.govresearchgate.net

Furthermore, transition-metal catalysis has been extensively employed. Iridium-catalyzed reactions of 2-aminobenzyl alcohols with α,β-unsaturated ketones or allylic alcohols offer an environmentally benign and efficient pathway to functionalized quinolines. organic-chemistry.org Nickel-catalyzed dehydrogenative coupling reactions of this compound with ketones or alcohols also provide a convenient and eco-friendly synthesis of quinoline (B57606) derivatives. nih.govorganic-chemistry.org Additionally, a visible-light-mediated oxidative cyclization with secondary alcohols, using anthraquinone (B42736) as an organic photocatalyst, has been developed for the synthesis of quinolines at room temperature. organic-chemistry.org An unexpected annulation between 2-aminobenzyl alcohols and benzaldehydes in the presence of DMSO has also been reported to regioselectively produce substituted quinolines. acs.org

Table 1: Selected Methods for the Synthesis of Functionalized Quinolines from this compound

MethodReactantsCatalyst/ReagentKey Features
Hetero-Diels-AlderThis compound, Terminal alkynesKOH-DMSOMetal-free, protection-free, regioselective. nih.govorganic-chemistry.org
Indirect FriedländerThis compound, KetonesiPrCuCl (NHC), DMSORoom temperature, good yields. nih.gov
Iridium-CatalyzedThis compound, α,β-Unsaturated ketonesIridium complex, AlkaliHigh efficiency, broad functional group tolerance. organic-chemistry.org
Nickel-CatalyzedThis compound, Ketones/AlcoholsNickel complexEco-friendly, double dehydrogenative coupling. nih.govorganic-chemistry.org
Visible-Light-MediatedThis compound, Secondary alcoholsAnthraquinone, DMSORoom temperature, photocatalytic. organic-chemistry.org
Annulation ReactionThis compound, BenzaldehydesDMSORegioselective, solvent-dependent outcome. acs.org

Synthesis of Diversified Quinazolines

Quinazolines represent another class of N-heterocycles with significant pharmacological importance. nih.gov this compound is a key precursor in several modern synthetic routes to diversified quinazolines.

A sustainable approach involves the acceptorless dehydrogenative annulation of this compound with nitriles, catalyzed by earth-abundant manganese pincer complexes. nih.govacs.org This method proceeds with high atom economy. acs.org Similarly, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles provides an efficient, ligand-free synthesis of quinazolines under mild conditions. nih.gov

Iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines under aerobic conditions offer a one-pot synthesis of 2-aryl/heteroaryl quinazolines. rsc.org Copper-catalyzed cascade reactions with aldehydes, in the presence of cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride, also lead to a wide range of 2-substituted quinazolines. organic-chemistry.org Furthermore, acceptorless dehydrogenative coupling with benzonitriles can be catalyzed by inexpensive and easy-to-prepare nickel catalysts. organic-chemistry.org

Table 2: Catalytic Systems for the Synthesis of Quinazolines from this compound

Catalyst SystemCo-reactantKey Features
Manganese Pincer ComplexNitrilesSustainable, acceptorless dehydrogenative annulation. nih.govacs.org
Iron CatalystBenzylaminesAerobic, one-pot cascade reaction. rsc.org
Cobalt(II) AcetateNitrilesLigand-free, mild conditions. nih.gov
Copper(I) ChlorideAldehydesAerobic oxidative synthesis. organic-chemistry.org
Nickel CatalystBenzonitrilesAcceptorless dehydrogenative coupling. organic-chemistry.org

Preparation of Benzoxazines and Tetrahydroquinazolines

This compound is a fundamental building block for the synthesis of 3,1-benzoxazines and their reduced counterparts, tetrahydroquinazolines. The condensation of this compound with various aldehydes is a widely used method for preparing 2-aryl-substituted 1,4-dihydro-3,1-benzoxazines. scispace.comacs.orgacs.org This reaction can be catalyzed by acids like acetic acid or p-toluenesulfonic acid, and can even be performed under solvent-free grinding conditions, offering an environmentally benign route. scispace.commdpi.comajol.info Microwave irradiation has also been employed to accelerate the synthesis. mdpi.com Additionally, a commercial copper(I) iodide catalyst has been used for the aerobic oxidative synthesis of 4H-3,1-benzoxazines from 2-aminobenzyl alcohols and aromatic aldehydes. researchgate.net

Similarly, 1,2,3,4-tetrahydroquinazolines can be prepared in a single step through the condensation of 2-aminobenzylamine (which can be derived from this compound) with commercially available aryl aldehydes. acs.orgacs.orged.govresearchgate.net

Construction of Other N-Fused Heterocyclic Systems (e.g., Thiazines, Selenazines, Imidazoles, Diazepines)

The versatility of this compound extends to the synthesis of a broader range of N-fused heterocyclic systems. researchgate.netresearchgate.netscilit.com

Thiazines and Selenazines: Metal- and base-free domino protocols have been developed for the synthesis of 1,3-benzothiazines and 1,3-benzoselenazines. These reactions involve the condensation of this compound with thioamides or selenoamides, respectively, often using a dehydrating agent like T3P (propane phosphonic acid anhydride). rsc.org

Imidazoles: The reaction of this compound with 2-chloro-4,5-dihydroimidazole leads to the formation of [2-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]methanol hydrochloride, a precursor that can be further cyclized. semanticscholar.org

Diazepines: 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepines can be synthesized from 2-aminobenzyl alcohols and 1,2-amino alcohols through a one-pot, ruthenium-catalyzed reaction involving two consecutive borrowing hydrogen cycles. researchgate.net While some syntheses of diazepine (B8756704) derivatives start from other precursors, the structural motif of this compound is crucial for building the benzodiazepine (B76468) core in various synthetic strategies. mdpi.comajrconline.orgajrconline.org

Precursor in the Synthesis of Complex Organic Molecules

Beyond the direct synthesis of heterocyclic cores, this compound serves as a crucial precursor for more elaborate and complex organic molecules. Its derivatives are employed in multi-step syntheses to build intricate molecular architectures. For instance, N-substituted 2-(2-(hydroxymethyl)phenylamino)acetamides, prepared from this compound, are key intermediates in the synthesis of fungicidal 1-(carbamoylmethyl)-2-aryl-3,1-benzoxazines. mdpi.com The ability to introduce various substituents onto the this compound framework before cyclization allows for the generation of diverse libraries of complex molecules for screening and development. researchgate.net

Strategic Intermediate for Pharmaceutical and Agrochemical Lead Compounds

The heterocyclic scaffolds derived from this compound are prevalent in a multitude of pharmaceutical and agrochemical compounds. anshulchemicals.comcymitquimica.comprocurementresource.com Consequently, this compound and its derivatives are considered strategic intermediates in the development of new lead compounds. guidechem.comgoogle.comgoogle.com

For example, 3,1-benzoxazine derivatives synthesized from this precursor have shown a range of biological activities, including anticonvulsant, herbicidal, fungicidal, and anticancer properties. mdpi.com The quinoline and quinazoline (B50416) cores are fundamental to numerous antiviral and anticancer drugs. nih.gov The compound itself is a key synthetic intermediate for 2-(2-substituted aminobenzylsulfinyl)benzimidazoles, which are useful as antiulcer agents. google.com Its application in the formulation of environmentally friendly pesticides and herbicides further underscores its importance in the agrochemical industry. procurementresource.com The broad synthetic utility of this compound in generating biologically relevant molecules solidifies its status as a cornerstone in medicinal and agricultural chemistry research. researchgate.netprocurementresource.com

Analytical Characterization Techniques for Investigating 2 Aminobenzyl Alcohol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including derivatives of 2-aminobenzyl alcohol. It provides granular information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the unambiguous determination of molecular structure. acs.org

¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework. The chemical shift (δ), peak integration, and spin-spin coupling patterns in ¹H NMR, along with the chemical shifts in ¹³C NMR, are used to identify the different types of protons and carbons in the molecule. savemyexams.com

In a typical ¹H NMR spectrum of a this compound derivative, distinct signals are expected for the aromatic protons, the methylene (B1212753) (-CH₂OH) protons, and the amine (-NH₂) protons. chemicalbook.com For instance, in the ¹H NMR spectrum of the parent compound, this compound, the aromatic protons appear in the range of δ 6.6-7.1 ppm, while the benzylic methylene protons (CH₂) show a singlet at approximately δ 4.5 ppm. chemicalbook.com The protons of the amine and hydroxyl groups are often broad and their chemical shifts can vary.

Derivatization of this compound leads to predictable changes in the NMR spectra. For example, N-alkylation introduces new signals corresponding to the alkyl group's protons and shifts the signals of adjacent protons. google.com The synthesis of more complex derivatives, such as 2-aryl-substituted 1,4-dihydro-3,1-benzoxazines from this compound, results in characteristic ¹H NMR spectra where the protons on the newly formed heterocyclic ring can be clearly identified. ajol.inforesearchgate.net For example, the ¹H NMR spectra of these benzoxazines show typical singlet peaks for the proton on C-2 and two doublet peaks with a large geminal coupling constant for the diastereotopic protons on C-4. ajol.inforesearchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The spectrum of a triglycidyl ether derivative of this compound (TGEABnA) shows distinct chemical shifts for the carbons of the oxirane rings, the methylene groups, and the aromatic ring. researchgate.net These shifts are crucial for confirming the covalent attachment of the glycidyl (B131873) groups to both the amino and hydroxyl moieties of the parent molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and a Derivative

CompoundNucleusFunctional GroupChemical Shift (ppm)Solvent
This compound ¹HAromatic CH7.08, 7.00, 6.68, 6.65-
¹HCH₂4.537-
¹HNH₂, OH3.52-
Triglycidyl ether of this compound (TGEABnA) researchgate.net¹³CAromatic C-N146.42-
¹³CAromatic C-CH₂O149.34-
¹³CAromatic CH116.22, 127.94, 132.57, 138.33-
¹³CCH₂ (benzylic)59.96-
¹³CCH₂ (oxirane, from -OH)48.97-
¹³CCH (oxirane, from -OH)74.80-
¹³CCH₂ (N-bound)53.72-
¹³CCH (oxirane, from -NH₂)64.91-

Note: NMR data can vary slightly based on solvent and experimental conditions.

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for resolving these ambiguities. acs.orgulethbridge.ca

COSY (Correlation Spectroscopy) experiments identify protons that are spin-coupled to each other, typically those on adjacent carbon atoms (³J-coupling). researchgate.net The spectrum displays correlations between coupled protons as off-diagonal cross-peaks. This is invaluable for piecing together molecular fragments, such as tracing the connectivity of protons within an alkyl chain or around the aromatic ring of a this compound derivative. researchgate.netbeilstein-journals.org

HMQC/HSQC (Heteronuclear Multiple/Single Quantum Coherence) experiments reveal correlations between protons and the carbons to which they are directly attached (¹J-coupling). researchgate.net One axis of the 2D plot represents the ¹H spectrum, and the other represents the ¹³C spectrum. A cross-peak indicates a direct bond between a specific proton and a specific carbon. This technique is instrumental in assigning the chemical shifts of carbon atoms that bear protons, which can be challenging with ¹³C NMR alone. acs.orgresearchgate.net The structures of complex natural products containing the this compound skeleton, such as Justidrusamides A-D, have been elucidated using these and other 2D NMR techniques. nih.govgsa.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. ajol.info Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. nih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight that can be used to confirm the molecular formula. researchgate.net

In addition to the molecular ion peak, the fragmentation pattern observed in the mass spectrum provides structural clues. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions are characteristic of the molecule's structure. For example, the synthesis of 1,4-dihydro-3,1-benzoxazines from this compound can be confirmed by mass spectrometry, which verifies the mass of the final product. ajol.inforesearchgate.net Similarly, the characterization of new alkaloids isolated from Justicia gendarussa, which contain a this compound core, relied heavily on high-resolution mass spectrometry (HRMS) to establish their molecular formulas. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Presence and Changes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rasayanjournal.co.in The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes. researchgate.net

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (-OH), amino (-NH₂), and aromatic groups. rasayanjournal.co.innist.gov Key vibrational wavenumbers include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹.

N-H stretching: Two sharp peaks for the primary amine, usually found around 3300-3500 cm⁻¹. rasayanjournal.co.in

C-H stretching (aromatic): Signals typically above 3000 cm⁻¹.

C-H stretching (aliphatic): Signals typically below 3000 cm⁻¹. google.com

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region. google.com

C-O stretching (alcohol): A strong band in the 1000-1200 cm⁻¹ range.

When this compound is converted into a derivative, the IR spectrum reflects the changes in functional groups. For example, during the oxidation of this compound to 2-aminobenzaldehyde (B1207257), the disappearance of the broad O-H stretching band and the appearance of a strong C=O stretching band around 1690 cm⁻¹ confirms the conversion of the alcohol to an aldehyde. rasayanjournal.co.in The analysis of various 2-halo-4-(aminoalkylamino)benzyl alcohols also relies on IR spectra, in conjunction with other methods, to confirm their molecular structures. google.com

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives

Functional GroupType of VibrationApproximate Wavenumber (cm⁻¹)
Amine (N-H)Stretch (primary)3300 - 3500 (often two bands) google.comrasayanjournal.co.in
Alcohol/Phenol (O-H)Stretch (broad)3200 - 3600
Aldehyde (C=O)Stretch~1690 rasayanjournal.co.in
Alkane (C-H)Stretch2850 - 3000 google.com
Aromatic (C=C)Stretch1450 - 1600 google.com
Alcohol (C-O)Stretch1000 - 1200 google.com

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that detects species with unpaired electrons, such as free radicals. mdpi.com While most stable organic molecules are diamagnetic (no unpaired electrons), many chemical and biochemical reactions proceed through transient paramagnetic radical intermediates. nih.gov

In the context of this compound derivatives, EPR could be employed to study reaction mechanisms, particularly in oxidation or photochemical reactions where radical species are likely to form. researchgate.netmdpi.com For example, the catalytic oxidation of alcohols can involve the formation of radical intermediates. researchgate.net EPR spectroscopy, often combined with a technique called "spin trapping," can detect and identify these short-lived radicals. mdpi.com In spin trapping, a transient radical reacts with a "spin trap" molecule to form a more stable radical adduct that can be readily observed by EPR. mdpi.com

Studies on analogous systems, such as the oxidation of benzyl (B1604629) alcohol or the reactions of other amino alcohols, have successfully used EPR to characterize radical intermediates. nih.govresearchgate.net The EPR spectrum provides information about the electronic structure of the radical through its g-value and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei. nih.gov This data can help pinpoint the location of the unpaired electron within the molecule, offering crucial mechanistic insights. While direct EPR studies on this compound are not widely reported, the methodology is highly applicable for investigating potential radical pathways in its reaction chemistry. nih.gov

Green Chemistry Principles in the Synthesis and Transformation of 2 Aminobenzyl Alcohol

Development of Atom-Economical and Step-Economical Processes

Atom and step economy are central tenets of green chemistry, prioritizing the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product and reduce the number of synthetic steps, respectively. In the context of 2-aminobenzyl alcohol, this often involves its use as a stable and readily available precursor for N-heterocycles like quinolines and quinazolines, avoiding the use of less stable starting materials such as 2-aminobenzaldehydes. semanticscholar.orgrsc.org

The direct synthesis of these valuable scaffolds from this compound through catalytic dehydrogenative coupling reactions is a prime example of an atom- and step-economical process. researchgate.netthieme-connect.com These reactions, often performed in a single pot, combine this compound with various coupling partners like alcohols, ketones, or nitriles. rsc.orgnih.govacs.org For instance, the synthesis of quinolines from this compound and secondary alcohols generates water as the only byproduct, representing a highly atom-economical pathway. researchgate.net This approach avoids the pre-oxidation of the alcohol to the aldehyde, thus saving a synthetic step and reducing potential waste. rsc.orgresearchgate.net

Several catalytic systems have been developed to facilitate these transformations efficiently. These include catalysts based on both precious metals like ruthenium, iridium, and palladium, and more earth-abundant metals such as nickel, copper, and manganese. semanticscholar.orgorganic-chemistry.org The borrowing hydrogen (BH) or hydrogen auto-transfer (HA) strategy is a key concept in these transformations, where the alcohol substrate itself serves as a hydrogen source, further enhancing the atom economy of the process. researchgate.net

A notable example is the nickel-catalyzed synthesis of quinolines from α-2-aminoaryl alcohols, which allows for the use of both primary and secondary alcohols as coupling partners in a sustainable dehydrogenation and condensation sequence. organic-chemistry.org Similarly, grinding-induced reactions of this compound with benzaldehyde (B42025) derivatives offer a rapid, solvent-free, and highly efficient method to produce 3,1-benzoxazines, showcasing excellent step economy and adherence to green principles. scispace.comajol.inforesearchgate.net

Table 1: Examples of Atom- and Step-Economical Syntheses Involving this compound

Starting Materials Catalyst/Conditions Product Key Green Features Reference(s)
This compound, Secondary alcohols Ruthenium pincer complex, KOtBu, Toluene, 120°C Substituted quinolines Low catalyst loading, short reaction time, high turnover number (TON) rsc.org
This compound, Ketones IPrCuCl, KOH, DMSO, Toluene, Room Temp Substituted quinolines Mild conditions, use of DMSO as oxidant rsc.org
This compound, Nitriles Manganese pincer complex, KOH/tBuOK Quinazolines / 2-Aminoquinolines Use of earth-abundant metal catalyst acs.org
This compound, Benzaldehydes Acetic acid, Grinding (solvent-free) 3,1-Benzoxazines Solvent-free, rapid, high yield, room temperature scispace.comajol.info
This compound, 1-Phenylethanol Singlet diradical Ni(II) complex 2-Phenylquinoline Biomimetic, atom-economic dehydrogenative condensation organic-chemistry.org

Utilization of Sustainable Solvents and Reaction Media (e.g., Water)

The choice of solvent is a critical factor in green chemistry, with a strong emphasis on replacing volatile organic compounds (VOCs) with more sustainable alternatives. Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. This compound itself is noted to be very soluble in water. fishersci.pt

Significant progress has been made in performing transformations of this compound in aqueous media. Research has demonstrated a simple and efficient method for synthesizing quinoline (B57606) derivatives from 2-aminobenzyl alcohols and β-dicarbonyl compounds using water as the solvent. sioc-journal.cn This process, promoted by active manganese dioxide in the air, avoids the need for expensive and unstable aldehydes and organic solvents, making the synthesis more economical and environmentally friendly. sioc-journal.cn The reaction proceeds at room temperature or a slightly elevated temperature of 50°C when using ketones as the coupling partner, further enhancing its green credentials. sioc-journal.cn

Another green approach involves the reduction of 2-nitrobenzyl alcohol to this compound using sodium borohydride (B1222165) with a copper catalyst in water, achieving a high yield of 97%. chemicalbook.com While many catalytic transformations of this compound still employ organic solvents like dioxane or toluene, the successful implementation of water as a reaction medium paves the way for cleaner production pathways. nih.govrsc.org The development of solvent-free methods, such as the previously mentioned grinding-induced synthesis of benzoxazines, represents the ultimate goal in eliminating solvent waste. scispace.comajol.info

Table 2: Synthesis of Quinolines from this compound in Water

Coupling Partner Additives Temperature (°C) Time (h) Yield Reference
β-Dicarbonyl Compounds MnO₂, Air Room Temp. 18 Good sioc-journal.cn
Ketone Compounds MnO₂, Choline Hydroxide, Air 50 18 Good sioc-journal.cn

Acceptorless Dehydrogenative Coupling (ADC) as a Sustainable Approach

Acceptorless dehydrogenative coupling (ADC) has emerged as a powerful and sustainable strategy for constructing complex molecules, particularly N-heterocycles, from simple and readily available alcohols. nih.gov This methodology is inherently atom-economical and environmentally friendly as it avoids the use of stoichiometric oxidants (acceptors), generating only hydrogen gas as a byproduct. nih.govbeilstein-journals.org The in-situ generation of reactive intermediates, such as aldehydes from alcohols, is a key feature of this process. chemrxiv.org

The transformation of this compound is a field where ADC has been extensively and successfully applied. Various metal complexes, including those of iridium, ruthenium, rhenium, and manganese, have been shown to be effective catalysts for the ADC of this compound with a range of partners like secondary alcohols, ketones, and nitriles to yield quinolines and quinazolines. semanticscholar.orgnih.govacs.orgnih.gov

For example, cyclometalated iridium complexes catalyze the one-pot synthesis of substituted quinolines from 2-aminobenzyl alcohols and secondary alcohols with high efficiency and selectivity (up to 95% yield). nih.govbeilstein-journals.org This method features mild reaction conditions and a broad substrate scope. semanticscholar.orgnih.gov Similarly, ruthenium NNN-pincer complexes have been used for the efficient synthesis of quinolines and quinazolines via ADC with very low catalyst and base loadings. rsc.org The use of earth-abundant and less toxic metals is a growing trend, with manganese pincer complexes being developed for the sustainable synthesis of quinazolines and 2-aminoquinolines from this compound and nitriles. acs.org

The practicality of ADC is further highlighted by successful gram-scale syntheses, demonstrating its potential for larger-scale applications. semanticscholar.orgnih.gov These processes represent a significant advancement over classical named reactions for quinoline synthesis, such as the Friedländer synthesis, which often suffer from harsh conditions and the instability of the 2-aminobenzaldehyde (B1207257) starting material. semanticscholar.orgnih.gov

Table 3: Comparison of Catalytic Systems for Acceptorless Dehydrogenative Coupling (ADC) of this compound

Catalyst System Coupling Partner Product Key Advantages Reference(s)
Cyclometalated Iridium (TC-6) Secondary alcohols Quinolines High yield (up to 95%), broad substrate scope, gram-scale possible nih.govbeilstein-journals.org
Ruthenium NNN-pincer complex Secondary alcohols, Nitriles Quinolines, Quinazolines High TON (up to 440,000), low catalyst loading (0.1 mol%), aerial conditions rsc.org
Rhenium PN(H)P complexes Secondary alcohols, Ketones, Aldehydes, Nitriles Quinolines Practical and sustainable, efficient (yields up to 96%) nih.gov
Phosphine-free Manganese pincer complex Nitriles Quinazolines, 2-Aminoquinolines Earth-abundant metal catalyst, sustainable acs.org
Dinuclear Ru(II) Schiff-Base Complex Secondary alcohols Quinolines Can start from 2-nitrobenzyl alcohol, mild conditions chemrxiv.org

Energy Efficiency in Catalytic Transformations

Improving energy efficiency, which involves conducting reactions at ambient temperature and pressure, is a key goal of green chemistry. In the context of this compound transformations, this translates to developing catalytic systems that operate under mild conditions, thereby reducing energy consumption.

While many dehydrogenative coupling reactions require elevated temperatures, typically ranging from 80°C to 140°C, there is a clear trend towards developing more energy-efficient processes. researchgate.netacs.orgfishersci.pt For instance, the synthesis of quinolines from 2-aminobenzyl alcohols and β-dicarbonyl compounds in water can be performed at room temperature. sioc-journal.cn When ketones are used instead, the reaction only requires gentle heating to 50°C. sioc-journal.cn

A significant breakthrough in energy efficiency is the use of photocatalysis. A visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols has been developed to produce quinolines at room temperature. organic-chemistry.org This method employs an organic small-molecule catalyst (anthraquinone) and uses DMSO as the oxidant, offering a highly energy-efficient alternative to thermally driven processes. organic-chemistry.org

Furthermore, solvent-free, grinding-induced reactions that proceed rapidly at room temperature represent an exceptionally energy-efficient synthetic method, as they eliminate the need for both heating and solvent removal. scispace.comajol.info

Emerging Research Frontiers and Future Perspectives in 2 Aminobenzyl Alcohol Chemistry

Development of Novel and Highly Efficient Catalytic Systems

The transformation of 2-aminobenzyl alcohol into high-value heterocyclic compounds, particularly quinolines and quinazolines, has been a major focus of recent research. This has led to the development of a diverse array of sophisticated catalytic systems that offer high efficiency, atom economy, and mild reaction conditions. Transition metals such as ruthenium, iridium, copper, and palladium are at the heart of these advancements.

Ruthenium-based catalysts have proven to be particularly effective. For instance, a ruthenium pincer complex has been utilized for the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with secondary alcohols and nitriles to produce a wide variety of substituted quinolines and quinazolines with low catalyst loading. researchgate.net Another approach employs a Ru-grafted hydrotalcite as a multifunctional catalyst for the one-pot synthesis of quinolines from this compound and various carbonyl compounds through aerobic oxidation and subsequent aldol (B89426) reaction. mdpi.com The oxidative cyclization of this compound with ketones, a modified Friedlaender quinoline (B57606) synthesis, can be efficiently catalyzed by ruthenium complexes in the presence of a base. numberanalytics.comiieta.orgresearchgate.netguidechem.comsigmaaldrich.comnih.gov

Iridium catalysts have also emerged as powerful tools. Cyclometalated iridium complexes facilitate the acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols to construct quinoline derivatives, a method that is noted for its mild conditions and broad substrate scope. researchgate.netambeed.com Tandem isomerization/cyclization of allylic alcohols with this compound catalyzed by an iridium complex offers another efficient route to substituted quinolines. conicet.gov.aracs.org

Copper-catalyzed systems provide an economical and sustainable alternative. N-heterocyclic carbene (NHC)-copper catalysts have been successfully used for the synthesis of quinolines from 2-aminobenzyl alcohols and ketones at room temperature, using DMSO as an oxidant. sigmaaldrich.comrsc.org A combined experimental and computational study has detailed the mechanism of copper-catalyzed cyclization of this compound with ketones via an acceptorless dehydrogenation pathway. ajol.info

Palladium catalysts, such as Pd/C, have been employed for the oxidative coupling and cyclization of this compound with ketones to yield quinolines. rsc.org Furthermore, cobalt and manganese-based catalysts are being explored for the synthesis of quinazolines from 2-aminobenzyl alcohols, highlighting the ongoing effort to utilize earth-abundant metals. nih.govnih.gov

Table 1: Novel Catalytic Systems for Reactions of this compound

Catalyst System Reactants Product Key Findings
Ruthenium pincer complex This compound, secondary alcohols/nitriles Quinolines/Quinazolines High efficiency with low catalyst loading under aerial conditions. researchgate.net
Cyclometalated Iridium complexes This compound, secondary alcohols Quinolines Mild reaction conditions, broad substrate scope, and environmentally friendly. researchgate.netambeed.com
N-Heterocyclic Carbene (NHC)-Copper This compound, aryl ketones Quinolines Facile and practical process at room temperature using DMSO as an oxidant. sigmaaldrich.comrsc.org
Palladium on Carbon (Pd/C) This compound, ketones Quinolines Alternative route for Friedlaender quinoline synthesis. rsc.org
Cobalt(II) acetate/t-BuOK This compound, nitriles Quinazolines Ligand-free, cost-effective catalyst for dehydrogenative cyclization. nih.gov
Manganese complex with PN5P-pincer ligand This compound, diamines N-heterocycles Catalytic dehydrogenation for regenerative cyclization. nih.gov
Ruthenium-grafted hydrotalcite This compound, carbonyl compounds Quinolines Multifunctional catalyst for one-pot synthesis via aerobic oxidation and aldol reaction. mdpi.com

Exploration of Unconventional Reactivity and Novel Reaction Pathways

Beyond the well-trodden paths of quinoline and quinazoline (B50416) synthesis, researchers are uncovering novel modes of reactivity for this compound, leading to the formation of unique molecular architectures.

A striking example is the self-condensation of this compound catalyzed by a pincer ruthenium complex to form a series of novel aza-crown compounds, such as aza-12-crown-3, aza-16-crown-4, and aza-20-crown-5. rsc.orgmdpi.com This reaction proceeds via a "borrowing hydrogen" strategy, involving dehydrogenation, imine formation, and subsequent intramolecular hydrogenation. These aza-crown ethers are of interest as new macrocycles and ligands in coordination chemistry. rsc.org

Mechanochemistry, specifically grinding-induced reactions, has opened up a rapid and solvent-free route to synthesize 3,1-benzoxazines. The grinding of this compound with various benzaldehyde (B42025) derivatives in the presence of a catalytic amount of acetic acid affords the corresponding 3,1-benzoxazines in high yields and purity with short reaction times. ajol.infochemicalbook.comechemi.comresearchgate.netresearchgate.net The proposed mechanism involves the initial nucleophilic attack of the amino group on the carbonyl carbon to form an imine intermediate, which then tautomerizes to the final benzoxazine (B1645224) product. echemi.comresearchgate.net

Other novel reaction pathways include the reaction of 2-aminobenzyl alcohols with β-dicarbonyl compounds in water, promoted by active manganese dioxide, to synthesize quinoline derivatives. mdpi.com This method is advantageous as it uses water as a solvent and avoids unstable aldehyde reactants. mdpi.com Furthermore, the dehydration of gas-phase protonated this compound has been studied, with evidence suggesting the formation of a four-membered benzazetidine ring through the loss of water involving a hydrogen from the amine group. rsc.org Iron-catalyzed cascade reactions of 2-aminobenzyl alcohols with benzylamines have also been developed to construct 2-aryl/heteroaryl quinazolines, proceeding through the formation of N-benzylidenebenzylamines and subsequent trapping of ammonia (B1221849). acs.org

Integration with Flow Chemistry and Automated Synthesis Techniques

The principles of flow chemistry and automated synthesis are beginning to be applied to reactions involving this compound, promising enhanced efficiency, safety, and scalability. The oxidation of this compound to 2-aminobenzaldehyde (B1207257), a key intermediate that is prone to self-condensation, has been successfully demonstrated in a continuous flow reactor using a ruthenium catalyst. researchgate.netcapes.gov.br This approach allows for better control over reaction parameters and can minimize the formation of side products. researchgate.net

While direct reports on fully automated synthesis platforms specifically utilizing this compound are still emerging, the broader trend in heterocyclic synthesis points towards their increasing adoption. numberanalytics.com Automated synthesis platforms are transforming the field by enabling the rapid synthesis and screening of libraries of compounds, which is invaluable for drug discovery and materials science. numberanalytics.com The development of robust flow chemistry protocols for this compound transformations is a critical step towards its integration into these automated systems.

Potential for Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The application of enzymes to transform this compound and its derivatives is a growing area of interest. Research has shown that rat hepatic microsomes can catalyze the NADPH-dependent oxidation of this compound and its nitro-substituted analogues. acs.org These studies have identified both N-hydroxylation and C-hydroxylation products, indicating the potential for enzymatic functionalization of the amino and aromatic moieties. acs.org

Furthermore, in vitro studies have demonstrated the activation of this compound via sulfation, catalyzed by cytosolic sulfotransferases, to form a reactive metabolite, 2-aminobenzyl sulfate, which can covalently bind to DNA. acs.orgnih.gov While this has implications for toxicology, it also highlights the potential for enzymatic activation of the hydroxyl group.

The broader field of biocatalysis provides a strong rationale for exploring enzymes in this compound chemistry. For example, alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are used in cascade reactions to convert various benzyl (B1604629) alcohols to their corresponding carboxylic acids. nih.gov Monoamine oxidases (MAO-N) have been used for the biocatalytic synthesis of quinolines from 1,2,3,4-tetrahydroquinolines. nist.govgrafiati.com These examples suggest that a wide range of oxidoreductases and other enzymes could be harnessed for the selective transformation of this compound, potentially leading to the synthesis of chiral derivatives and other valuable molecules. acs.orgresearchgate.net

Applications in Advanced Materials and Functional Molecules

The unique chemical structure of this compound makes it an attractive monomer and building block for the synthesis of advanced materials and functional molecules with tailored properties.

In the realm of polymer chemistry, derivatives of this compound have been used to create "smart" materials. For example, thermoresponsive molecular bottlebrushes of poly[o-aminobenzyl alcohol-graft-poly(N-isopropylacrylamide)] have been synthesized. researchgate.net These polymers exhibit a lower critical solution temperature (LCST), meaning their solubility in water changes dramatically with temperature, making them suitable for applications in areas like drug delivery and smart coatings. nih.govrsc.orgresearchgate.netnist.gov

This compound is also a precursor for polybenzoxazines, a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, and good mechanical properties. researchgate.netresearchgate.netconicet.gov.aracs.org By reacting with phenols and formaldehyde, benzoxazine monomers are formed, which can then be polymerized. Functionalized polybenzoxazines derived from precursors related to this compound are being explored for applications such as superhydrophobic and anticorrosion coatings. researchgate.net The triglycidyl ether of this compound has been synthesized as a new trifunctional epoxy resin, demonstrating its utility in creating cross-linked polymer networks for composite materials. mdpi.com

The extensive research into synthesizing quinolines from this compound directly feeds into the development of functional molecules, as the quinoline scaffold is a key component in many pharmaceuticals and bioactive compounds. rsc.orgajol.info Additionally, this compound has been used in the synthesis of supramolecular structures, such as tetranuclear supramolecular boxes, highlighting its potential in constructing complex, self-assembled architectures. researchgate.net

Q & A

Q. What are the primary synthetic routes for 2-aminobenzyl alcohol, and how is its purity validated?

this compound (C₇H₉NO, MW 123.15) is synthesized via reduction of 2-nitrobenzaldehyde using catalytic hydrogenation or sodium borohydride . Purity is confirmed via FTIR and Raman spectroscopy (e.g., characteristic O–H stretch at ~3300 cm⁻¹ and N–H bend at ~1600 cm⁻¹) and chromatographic methods (HPLC/GC) . Thermodynamic parameters (e.g., enthalpy of formation) are calculated using DFT-based geometry optimization .

Q. How does the structure of this compound influence its reactivity in Friedländer quinoline synthesis?

The molecule contains both a nucleophilic amine (–NH₂) and a hydroxyl (–OH) group, enabling dual reactivity. In Friedländer reactions, the alcohol undergoes dehydrogenation to form an aldehyde intermediate, which condenses with ketones to yield quinolines. Steric and electronic effects of substituents on the aromatic ring modulate regioselectivity .

Q. What safety protocols are recommended for handling this compound in the lab?

The compound is hygroscopic and may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers at 2–8°C. Waste disposal must follow local regulations for aromatic amines .

Advanced Research Questions

Q. How do transition-metal catalysts (Ru, Pd, Mn) affect the efficiency of quinoline synthesis from this compound?

  • Ruthenium catalysts (e.g., RuCl₃·3H₂O): Enable oxidative coupling with secondary alcohols (e.g., cyclohexanol) to form 2-aryl quinolines via a hydrogen-borrowing mechanism (yields: 70–90%) .
  • Palladium complexes (e.g., Pd-pincer ligands): Facilitate acceptorless dehydrogenative coupling with aryl alcohols (e.g., benzyl alcohol) to produce quinazolines (yields: 62–93%) .
  • Manganese catalysts : Achieve C–C/C–N bond formation with aryl secondary alcohols under mild conditions (yields: 75–85%) .
    Key variables : Ligand design, solvent polarity (e.g., toluene vs. DMSO), and temperature .

Q. What mechanistic insights explain solvent-free synthesis of 3,1-benzoxazines from this compound?

In solvent-free grinding with benzaldehyde derivatives and acetic acid (30 mol%), the reaction proceeds via imine formation followed by intramolecular cyclization. The absence of solvent reduces side reactions, achieving >95% yields for nitro- and chloro-substituted benzoxazines .

Q. How can computational methods resolve contradictions in regioselectivity during α-alkylation of ketones with this compound?

Conflicting regioselectivity (e.g., 2-propyl vs. 2-aryl quinolines) arises from steric effects of palladacycle ligands and ketone substituents. DFT studies show that electron-withdrawing groups on acetophenone favor α-C–H activation, while bulky ligands (e.g., P(2-Fur)₃) direct reactivity to β-C–H bonds .

Q. What are the limitations of using this compound in large-scale heterocycle synthesis?

  • Instability : The compound oxidizes to 2-aminobenzaldehyde under aerobic conditions, requiring inert atmospheres .
  • Byproduct formation : Self-condensation generates dimeric species (e.g., 3,1-benzoxazines) if stoichiometry is not tightly controlled .
    Mitigation : Use stabilizers (e.g., BHT) and flow chemistry to minimize degradation .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for selenium-catalyzed oxidative carbonylation of this compound?

  • Catalyst loading : 5 mol% SeO₂ achieves 89% yield of 1,4-dihydro-2H-3,1-benzoxazin-2-one .
  • Solvent : CO gas (1 atm) in DMF at 100°C for 12 hours .
    Key challenge : CO toxicity requires sealed reactors and gas monitoring.

Q. What analytical techniques differentiate between this compound and its oxidized/metabolized derivatives?

  • LC-MS/MS : Detects 2-amino-6-nitrobenzyl alcohol (a metabolite of 2,6-dinitrotoluene) via m/z 168.1 [M+H]⁺ .
  • ¹H-NMR : Oxidized aldehyde derivatives show a singlet at δ 9.8–10.2 ppm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.